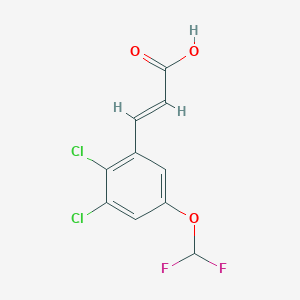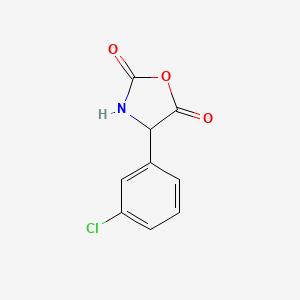
2,4-Dichloro-3-fluorocinnamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-3-fluorocinnamic acid is an organic compound with the molecular formula C9H5Cl2FO2 and a molecular weight of 235.04 g/mol . This compound is a derivative of cinnamic acid, where the phenyl ring is substituted with two chlorine atoms at the 2 and 4 positions and a fluorine atom at the 3 position. It is a white to off-white crystalline powder and is used in various chemical and industrial applications.
Vorbereitungsmethoden
The synthesis of 2,4-Dichloro-3-fluorocinnamic acid can be achieved through several methods. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature.
Industrial production methods for this compound may involve multi-step synthesis processes, including halogenation and fluorination reactions, followed by purification steps to obtain the final product with high purity .
Analyse Chemischer Reaktionen
2,4-Dichloro-3-fluorocinnamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-3-fluorocinnamic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-3-fluorocinnamic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloro-3-fluorocinnamic acid can be compared with other similar compounds, such as:
2,4-Dichlorocinnamic acid: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
3-Fluorocinnamic acid: Lacks the chlorine substitutions, leading to different chemical and physical properties.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with different applications and mechanisms of action compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H5Cl2FO2 |
|---|---|
Molekulargewicht |
235.04 g/mol |
IUPAC-Name |
(E)-3-(2,4-dichloro-3-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Cl2FO2/c10-6-3-1-5(2-4-7(13)14)8(11)9(6)12/h1-4H,(H,13,14)/b4-2+ |
InChI-Schlüssel |
FJKDXILTUBXFPL-DUXPYHPUSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1/C=C/C(=O)O)Cl)F)Cl |
Kanonische SMILES |
C1=CC(=C(C(=C1C=CC(=O)O)Cl)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5'-O-[(Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)thymidine](/img/structure/B13728565.png)
![4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid](/img/structure/B13728566.png)
![2-[(4-Ethylphenyl)formamido]propanoic acid](/img/structure/B13728586.png)
![2-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B13728592.png)
![methyl (1R,2S)-1-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)cyclopropane-1-carboxylate](/img/structure/B13728595.png)


![[3-(hydroxymethyl)-5-(2-methylpropoxy)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13728620.png)

![4,4-Dimethyl-5'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B13728628.png)
![[3-(hydroxymethyl)-5-propan-2-yloxyphenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13728633.png)
